2-(1H-1,3-benzodiazol-1-yl)-1-[4-(1,2,5-thiadiazol-3-yl)piperazin-1-yl]ethan-1-one
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Description
2-(1H-1,3-benzodiazol-1-yl)-1-[4-(1,2,5-thiadiazol-3-yl)piperazin-1-yl]ethan-1-one is a useful research compound. Its molecular formula is C15H16N6OS and its molecular weight is 328.39. The purity is usually 95%.
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Scientific Research Applications
Pharmacological Evaluation and Therapeutic Potential
- Studies have examined the anxiolytic-like effects of arylpiperazine derivatives, indicating that compounds with similar structures can modulate anxiety through the GABAergic and serotonin (5-HT) systems without altering mnemonic activity. These findings highlight the therapeutic potential for anxiety disorders and the importance of further exploring the mechanisms of action and efficacy of such compounds (Kędzierska et al., 2019).
Metabolism and Disposition in Humans
- Research on the metabolism and disposition of novel compounds, such as the orexin 1 and 2 receptor antagonist SB-649868, provides insights into the pharmacokinetics of psychoactive substances. These studies are crucial for understanding how similar compounds are metabolized and eliminated in the human body, which is essential for drug development and safety evaluation (Renzulli et al., 2011).
Antidepressant and Anticonvulsant Effects
- Synthesis and evaluation of benzo[d]thiazol derivatives have shown potential antidepressant and anticonvulsant effects, suggesting that structurally similar compounds could have multifaceted therapeutic applications. Such studies are vital for discovering new treatments for depression and epilepsy, showcasing the diversity of applications for complex organic molecules (Jin et al., 2019).
Safety and Efficacy in Clinical Settings
- The development and clinical evaluation of novel compounds, such as MCC-135 for preserving left ventricular function in myocardial infarction patients, demonstrate the application of similar molecules in acute clinical settings. These studies assess the safety, efficacy, and potential benefits of new drugs in treating serious health conditions, which is crucial for advancing medical care and improving patient outcomes (Jang et al., 2008).
properties
IUPAC Name |
2-(benzimidazol-1-yl)-1-[4-(1,2,5-thiadiazol-3-yl)piperazin-1-yl]ethanone |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H16N6OS/c22-15(10-21-11-16-12-3-1-2-4-13(12)21)20-7-5-19(6-8-20)14-9-17-23-18-14/h1-4,9,11H,5-8,10H2 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SZZDVYUYQJXBHP-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCN1C2=NSN=C2)C(=O)CN3C=NC4=CC=CC=C43 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H16N6OS |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
328.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
2-(1H-1,3-benzodiazol-1-yl)-1-[4-(1,2,5-thiadiazol-3-yl)piperazin-1-yl]ethan-1-one |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.